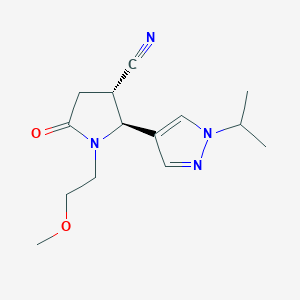
(S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid is a useful research compound. Its molecular formula is C14H17O4 and its molecular weight is 249.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Chiral Compounds and Building Blocks : (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid and its derivatives are used in the synthesis of various chiral compounds. For example, its use in the synthesis of (2S, 3S)-BocAHPBA and (R)-BocDMTA, which are chiral building blocks for peptide-mimetic HIV protease inhibitors, demonstrates its utility in creating complex and biologically active molecules (Ikunaka, Matsumoto, & Nishimoto, 2002).
Use in Catalytic Reactions : The compound finds application in catalytic reactions, such as in the asymmetric hydrogenation of related acids. An example is the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to give 2-hydroxy-4-arylbutanoic acids, showcasing its role in facilitating high-precision chemical reactions (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Research in Polymer Chemistry : This compound has been used in the research of environmentally friendly polymers. For instance, its derivatives are utilized in the production of biocompatible polymers via alternating copolymerization with carbon dioxide (Tsai, Wang, & Darensbourg, 2016).
Pharmaceutical and Medicinal Chemistry
Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of pharmaceutical drugs. For example, its role in the preparation of collagen cross-links and as a key intermediate for synthesizing statin-class drugs highlights its significance in the pharmaceutical industry (Adamczyk, Johnson, & Reddy, 1999).
Application in Biotechnology : It's also explored in biotechnological applications, such as in the asymmetric synthesis of L‐homophenylalanine and N6‐protected‐2‐oxo‐6‐amino‐hexanoic acid by engineered Escherichia coli, demonstrating its potential in bioengineering and biocatalysis (Lo, Lin, Hsu, & Hsu, 2009).
Potential in Developing New Therapeutics : The compound's derivatives are studied for their potential in developing new therapeutics, as evident in the synthesis of compounds like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, which may contribute to the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li, Wang, Wang, Luo, & Wu, 2013).
Mecanismo De Acción
Target of Action
It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with enzymes or receptors involved in peptide formation or degradation.
Mode of Action
Boc-protected amino acids, such as this compound, are typically used in peptide synthesis . They can act as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group serves as a protective group for the amino group, preventing unwanted side reactions during peptide synthesis .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis . The Boc group protects the amino group during the synthesis, allowing for selective reactions to occur at other sites on the molecule .
Pharmacokinetics
Boc-protected amino acid ionic liquids, which include this compound, are miscible in polar organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in nonpolar solvents like diethyl ether, ethyl acetate, and hexane .
Result of Action
The primary result of the action of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid is the formation of dipeptides . The compound acts as a starting material in dipeptide synthesis, leading to the formation of dipeptides in satisfactory yields .
Action Environment
The action of (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and efficacy in peptide synthesis . Additionally, the temperature can also influence the deprotection of Boc-protected amino acids . High temperatures can lead to rapid and effective deprotection of Boc amino acids and peptides .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZBQHPMSPTRJO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
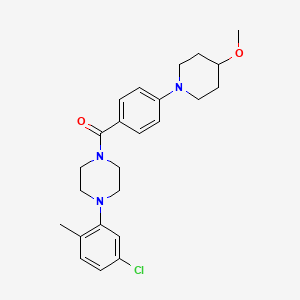
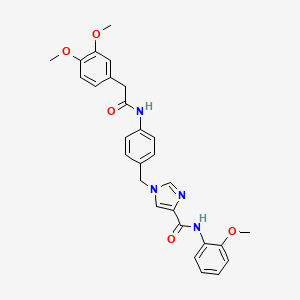
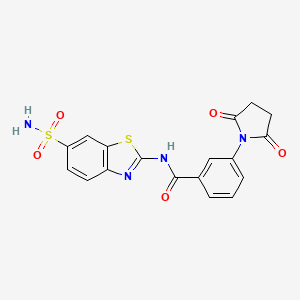
![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)
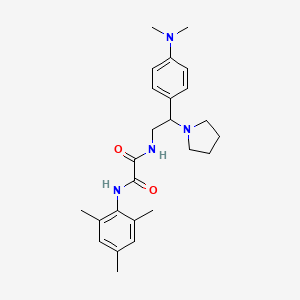

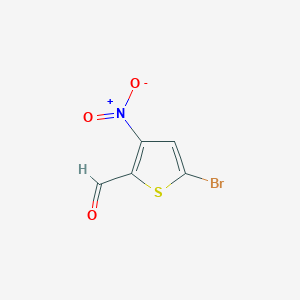
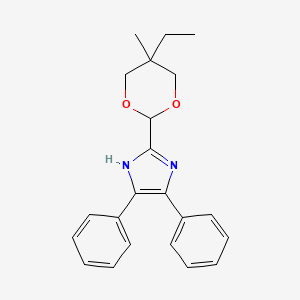
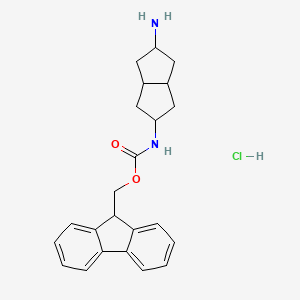
![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)
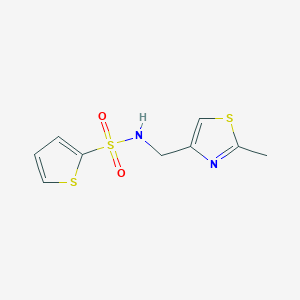
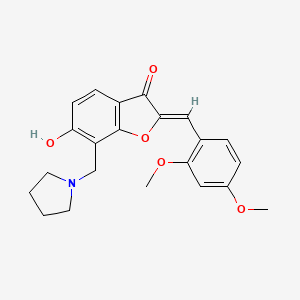
![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)
